6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
CAS No.: 2097951-61-4
Cat. No.: VC2897956
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097951-61-4 |
|---|---|
| Molecular Formula | C7H13ClN2O |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H |
| Standard InChI Key | HRENNFLBJMIXPU-UHFFFAOYSA-N |
| SMILES | CN1CC2(CC1=O)CNC2.Cl |
| Canonical SMILES | CN1CC2(CC1=O)CNC2.Cl |
Introduction
Chemical Properties and Structure
Chemical Identity and Nomenclature
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is characterized by multiple identifiers in chemical databases and literature. The compound has been assigned different CAS registry numbers in different sources, indicating possible variations or confusion in registration:
The discrepancy in CAS registry numbers across different sources suggests that care should be taken when identifying this compound in literature and databases. It is possible that different registration processes or slight variations in structure characterization have led to multiple identifiers for what is essentially the same chemical entity.
Physical and Chemical Properties
The compound exhibits the following physical and chemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13ClN2O | |
| Molecular Weight | 176.65 g/mol | |
| Physical State | Solid (presumed) | - |
| SMILES Notation | CN1CC2(CNC2)CC1=O.Cl | |
| Typical Purity | 97% | |
| Classification | Specialty Materials |
The molecular formula indicates the addition of HCl to the parent compound (6-methyl-2,6-diazaspiro[3.4]octan-7-one), which has a formula of C7H12N2O and a molecular weight of 140.18 g/mol . The difference in molecular weight (36.47 g/mol) corresponds to the addition of HCl.
Structural Features
The compound's structure is characterized by:
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A spirocyclic core containing a 4-membered azetidine ring fused with a 5-membered ring at a shared carbon atom
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Two nitrogen atoms - one in each ring (hence "diaza")
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A carbonyl group (C=O) at the 7-position
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A methyl group attached to the nitrogen at the 6-position
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The hydrochloride salt formed by protonation of one of the nitrogen atoms
This unique structure provides a three-dimensional scaffold with multiple points for potential functionalization, making it valuable in medicinal chemistry efforts. The spiro center contributes to the compound's rigidity and defined spatial arrangement, which can lead to more selective interactions with biological targets.
Applications and Biological Activities
Pharmaceutical Relevance
The 2,6-diazaspiro[3.4]octane core, which is present in 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, has emerged as a privileged structure in drug discovery, with compounds containing this motif demonstrating diverse biological activities . Recent literature indicates that compounds with this structural framework have been developed as:
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Hepatitis B capsid protein inhibitors
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Menin-MLL1 interaction inhibitors for cancer treatment
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MAP and PI3K signaling modulators
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Selective dopamine D3 receptor antagonists
The diversity of these biological targets underscores the versatility of the 2,6-diazaspiro[3.4]octane scaffold and suggests that 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride may serve as a valuable building block in the development of compounds with therapeutic potential.
Research Applications
Research on related compounds suggests that 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride may have utility in:
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Fragment-based drug discovery approaches
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Building block for diversity-oriented synthesis
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Scaffold for the development of antitubercular compounds
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Structure-activity relationship studies in medicinal chemistry programs
One particularly promising research direction involves the incorporation of this scaffold into nitrofuran carboxamide derivatives for antitubercular applications. A related study reported compounds derived from the 2,6-diazaspiro[3.4]octane building block with potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration as low as 0.016 μg/mL .
| Supplier | Location | Products | Source |
|---|---|---|---|
| AChemBlock | Not specified | Catalog ID: Q63834 (97% purity) | |
| Parchem | Not specified | Specialty chemical |
The parent compound (without the hydrochloride) is available from:
| Supplier | Location | Products | Source |
|---|---|---|---|
| ShangHai Wisacheam Pharmaceutical Co., Ltd. | China | Chemical products (3835) | |
| Henan Pumei Jihua Pharmaceutical Technology Co., Ltd. | China | Chemical products (13793) |
Given the structural similarity, it is reasonable to apply these hazard considerations to 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride until specific safety data becomes available. Standard laboratory safety practices should be employed when handling this compound.
Personal Protective Equipment
Based on typical handling requirements for similar compounds, the following personal protective equipment is recommended:
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Chemical-resistant gloves
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Safety glasses or goggles
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Laboratory coat
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Access to eyewash station and safety shower
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Use in well-ventilated areas or under a fume hood
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